molecular formula C12H9N5OS B12162963 N-[2-(1H-tetrazol-1-yl)phenyl]thiophene-2-carboxamide

N-[2-(1H-tetrazol-1-yl)phenyl]thiophene-2-carboxamide

Cat. No.: B12162963
M. Wt: 271.30 g/mol
InChI Key: USNZXRCJVQJNJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(1H-tetrazol-1-yl)phenyl]thiophene-2-carboxamide is a heterocyclic compound that combines the structural features of tetrazole and thiophene. Tetrazoles are known for their diverse biological activities and are often used as bioisosteres of carboxylic acids, while thiophenes are sulfur-containing aromatic compounds with significant applications in pharmaceuticals and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1H-tetrazol-1-yl)phenyl]thiophene-2-carboxamide typically involves the following steps:

    Formation of the Tetrazole Ring: This can be achieved by reacting an appropriate aryl nitrile with sodium azide under acidic conditions.

    Coupling with Thiophene: The tetrazole derivative is then coupled with a thiophene-2-carboxylic acid derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxide or sulfone derivatives.

    Reduction: Reduction reactions can target the tetrazole ring, potentially converting it to an amine derivative.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Electrophilic reagents like halogens or nitrating agents can be employed under controlled conditions.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

N-[2-(1H-tetrazol-1-yl)phenyl]thiophene-2-carboxamide is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds with potential biological activities.

Biology and Medicine

The compound’s tetrazole moiety is known for its bioisosteric properties, making it useful in drug design

Industry

In the materials science field, the compound can be used in the development of new polymers and advanced materials due to its unique electronic properties.

Mechanism of Action

The mechanism of action of N-[2-(1H-tetrazol-1-yl)phenyl]thiophene-2-carboxamide involves its interaction with biological targets through hydrogen bonding and π-π stacking interactions. The tetrazole ring can mimic carboxylic acids, allowing it to bind to enzyme active sites or receptor proteins, thereby modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(1H-tetrazol-1-yl)phenyl]benzamide: Similar structure but with a benzene ring instead of thiophene.

    N-[2-(1H-tetrazol-1-yl)phenyl]furan-2-carboxamide: Similar structure but with a furan ring instead of thiophene.

Uniqueness

N-[2-(1H-tetrazol-1-yl)phenyl]thiophene-2-carboxamide is unique due to the presence of both tetrazole and thiophene rings, which confer distinct electronic and steric properties. This combination enhances its potential for diverse applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C12H9N5OS

Molecular Weight

271.30 g/mol

IUPAC Name

N-[2-(tetrazol-1-yl)phenyl]thiophene-2-carboxamide

InChI

InChI=1S/C12H9N5OS/c18-12(11-6-3-7-19-11)14-9-4-1-2-5-10(9)17-8-13-15-16-17/h1-8H,(H,14,18)

InChI Key

USNZXRCJVQJNJF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C2=CC=CS2)N3C=NN=N3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.